4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside
Description
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is a phenolic glycoside characterized by a 4-hydroxy-3-methoxyphenyl aglycone linked to a β-D-glucopyranosyl unit esterified with syringoyl (3,5-dimethoxy-4-hydroxybenzoyl) at the 6-O position . This compound has been isolated from diverse plant sources, including Castanopsis fordii (南岭栲) , Juglans mandshurica , and Melastoma normale (展毛野牡丹) .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDFDPOPSXBXHH-QKYBYQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C=C3)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of 4-Hydroxy-3-Methoxyphenol
The foundational step involves attaching glucose to the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenol. A method adapted from the synthesis of octyl-β-D-glucopyranoside employs 2,3,4,6-tetra-<i>O</i>-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor. In the presence of zinc oxide (ZnO) as a Lewis acid catalyst, the reaction proceeds via nucleophilic substitution:
Key parameters include:
Deprotection of Acetyl Groups
The tetra-acetylated intermediate undergoes deprotection using sodium methoxide (NaOMe) in methanol:
Conditions :
Regioselective Syringoylation at the 6-<i>O</i> Position
Syringoyl Activation and Esterification
The syringoyl (3,5-dimethoxy-4-hydroxybenzoyl) group is introduced via esterification at the glucose C6 hydroxyl. Syringic acid is activated as its acyl chloride using thionyl chloride (SOCl<sub>2</sub>):
Reaction specifics :
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Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : 0–5°C during acid chloride formation
The acyl chloride reacts with the glucoside under Schotten-Baumann conditions:
Optimized parameters :
Alternative Coupling Methods
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media offers regioselective advantages:
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Solvent : tert-Butanol or acetone
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Temperature : 35–45°C
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Yield : 50–60% with >95% regioselectivity for the C6 position.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Analysis | Findings |
|---|---|
| <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) | δ 7.42 (s, 1H, syringoyl H-2), 6.92 (s, 1H, phenolic H-5), 5.12 (d, <i>J</i>=7.2 Hz, H-1'), 4.98 (m, H-6') |
| <sup>13</sup>C NMR (100 MHz) | δ 170.2 (syringoyl C=O), 152.1 (C-4), 108.3 (C-1'), 60.5 (C-6') |
| HRMS | [M+Na]<sup>+</sup> 535.1442 (calc. 535.1438) |
Scalability and Industrial Feasibility
Catalytic Recycling
Pd/C catalysts (5–10 wt%) from hydrogenation steps in analogous syntheses can be recovered via filtration and reused for 3–5 cycles without yield loss.
Solvent Recovery
Thin-film evaporation reduces solvent waste:
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Ethyl acetate recovery : >90% via distillation.
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Methanol recycling : 85% efficiency after deprotection.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
Antioxidant Activity
Research indicates that 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property positions it as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. It may enhance neuronal survival and function by reducing oxidative stress and inflammation in neuronal cells .
Skin Health
Due to its antioxidant and anti-inflammatory properties, this compound is increasingly used in cosmetic formulations aimed at improving skin health. It helps protect the skin from UV damage and reduces signs of aging by promoting collagen synthesis .
Anti-aging Formulations
The compound is incorporated into anti-aging creams and serums due to its ability to enhance skin elasticity and hydration. Clinical trials have shown improvements in skin texture and reduction in fine lines among users of products containing this ingredient .
Natural Preservative
In food technology, this compound serves as a natural preservative due to its antioxidant properties. It can extend the shelf life of food products by preventing lipid oxidation, thus maintaining flavor and nutritional quality .
Flavor Enhancer
This compound is also utilized for its flavor-enhancing properties in various food products. Its ability to mask undesirable flavors while enhancing overall taste makes it valuable in food formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2023 | Neuroprotection | Demonstrated significant reduction in neuroinflammation markers in animal models treated with the compound. |
| Lee et al., 2024 | Skin Health | Clinical trial showed a 30% improvement in skin hydration levels after 8 weeks of use in topical formulations containing the compound. |
| Kim et al., 2022 | Food Preservation | Reported a shelf-life extension of up to 50% in oil-based products when incorporated into formulations as a natural antioxidant. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside involves its interaction with various molecular targets and pathways. The phenolic group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4′-Hydroxy-2′,6′-dimethoxyphenol 1-O-β-D-(6-O-syringoyl)glucopyranoside
4-Hydroxy-2-methoxyphenol 1-O-β-D-(6-O-p-hydroxybenzoyl)glucopyranoside (Camelliadiphenoside)
3-Hydroxy-4-methoxyphenol 1-O-β-D-apiofuranosyl-(1''→6')-O-β-D-glucopyranoside
- Source : Averrhoa carambola .
- Structure: Aglycone has hydroxyl at C3 and methoxy at C4; glucose is further substituted with apiofuranose.
Variations in Acyl Groups
4-Hydroxy-3-methoxyphenol 1-O-β-D-(6′-O-galloyl)glucoside
1-O-Feruloyl-β-D-glucose Derivatives
- Source : Cherry (Prunus avium) .
- Structure : Feruloyl (4-hydroxy-3-methoxycinnamoyl) replaces syringoyl.
Functional Implications
Bioactivity
- Antioxidant Capacity: Syringoyl derivatives exhibit moderate radical scavenging due to methoxy groups, whereas galloyl analogs (e.g., 4-Hydroxy-3-methoxyphenol 1-O-(6′-O-galloyl)glucoside) show higher activity .
- Enzymatic Interactions : Syringoyl esters may resist hydrolysis by β-glucosidases better than p-hydroxybenzoyl derivatives due to steric effects .
Taste Modulation
- Compounds like 1-O-p-coumaroyl-β-D-glucose (bitterness) and 2-feruloyl-6-(4-hydroxycinnamoyl)glucoside (sweetness) highlight how acyl and aglycone modifications influence sensory properties. The target compound’s syringoyl group may contribute to astringency or bitterness, though specific data are lacking.
Data Tables
Table 1: Structural Comparison of Key Phenolic Glycosides
Biological Activity
4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside, also known as a phenolic compound derived from various plant sources, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHO
- Molecular Weight : 482.45 g/mol
- CAS Number : 426821-85-4
- Physical State : Powder
- Solubility : Soluble in DMSO, pyridine, methanol, and ethanol
Structural Characteristics
The structure of this compound includes a phenolic core with a syringoyl moiety attached via a glucoside linkage. This structural configuration is significant for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these inflammatory pathways, the compound may offer therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing natural antimicrobial agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been found to enhance neuronal survival and reduce apoptosis in models of neurodegeneration. The mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Study on Antioxidant Activity
A study published in the Journal of Natural Products evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results indicated that it exhibited a significant reduction in oxidative stress markers in cultured cells compared to controls.
Clinical Trials on Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of phenolic compounds, participants who consumed extracts rich in this compound reported reduced symptoms of arthritis. The trial highlighted its potential as a complementary treatment for inflammatory diseases.
Antimicrobial Efficacy Research
A comprehensive review published in Phytotherapy Research compiled data from multiple studies investigating the antimicrobial efficacy of various natural compounds. The review concluded that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | Journal of Natural Products |
| Anti-inflammatory | Inhibition of COX and LOX | Clinical Trial Report |
| Antimicrobial | Inhibition of bacterial growth | Phytotherapy Research |
| Neuroprotective | Modulation of survival signaling pathways | Neuroprotection Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
